molecular formula C11H8N4O2 B13723812 1-(1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxylic acid

1-(1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13723812
M. Wt: 228.21 g/mol
InChI Key: DLXWPGSQEKRBRC-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. These two moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of both benzimidazole and pyrazole rings in a single molecule makes this compound a promising candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1H-benzimidazole with pyrazole-4-carboxylic acid. The reaction is usually carried out in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis can also be explored to reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole or pyrazole rings are replaced by other substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials with specific properties, such as optical sensors and catalysts.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby blocking phosphorylation events critical for cell signaling and proliferation.

Comparison with Similar Compounds

    1H-benzimidazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.

    1H-pyrazole: Exhibits anti-inflammatory, analgesic, and antipyretic activities.

Uniqueness: 1-(1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of benzimidazole and pyrazole rings in a single molecule, which enhances its potential biological activities and broadens its range of applications. The presence of both moieties allows for interactions with multiple molecular targets, making it a versatile compound for drug development and other scientific research.

Properties

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

5-(2H-benzimidazol-2-yl)-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H8N4O2/c16-11(17)6-5-12-15-9(6)10-13-7-3-1-2-4-8(7)14-10/h1-5,10H,(H,12,15)(H,16,17)

InChI Key

DLXWPGSQEKRBRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(N=C2C=C1)C3=C(C=NN3)C(=O)O

Origin of Product

United States

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